Introduction: The Strategic Role of a Fluorinated Pyridine
Introduction: The Strategic Role of a Fluorinated Pyridine
An In-depth Technical Guide to 2-Amino-5-fluoropyridine and its Hydrobromide Salt
Abstract: This technical guide provides a comprehensive overview of 2-Amino-5-fluoropyridine and its hydrobromide salt, a critical building block in modern medicinal chemistry and drug development. We will delve into its fundamental chemical structure, physicochemical properties, established synthesis protocols, and analytical characterization methods. The guide highlights the strategic importance of this molecule, exploring its application in the synthesis of notable therapeutic agents and advanced imaging probes. Furthermore, it consolidates essential safety, handling, and storage information pertinent to a research and development setting. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated heterocyclic intermediates.
2-Amino-5-fluoropyridine is a functionalized aromatic heterocycle that has garnered significant attention in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine core substituted with a nucleophilic amino group and an electron-withdrawing fluorine atom, provides a unique combination of reactivity and physicochemical properties.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by Cytochrome P450 enzymes, which can slow metabolic degradation and extend a drug's half-life.[3]
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of a molecule, leading to more potent interactions with biological targets through mechanisms like hydrogen bonding or dipole-dipole interactions.[2]
-
Lipophilicity and Permeability: Strategic placement of fluorine can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.
Consequently, 2-Amino-5-fluoropyridine serves not merely as a passive component but as a functional scaffold used to build complex, high-value molecules. It is a key intermediate in the synthesis of enzyme inhibitors, receptor antagonists, and radiolabeled imaging agents.[1][4][5] This guide will explore the core science of this compound, providing the technical depth required by development professionals.
Chemical Structure and Physicochemical Properties
The foundational structure is 2-Amino-5-fluoropyridine. The hydrobromide salt is formed by the protonation of the pyridine ring's nitrogen atom by hydrobromic acid (HBr), creating a pyridinium bromide salt. This salt form is often preferred for its improved stability and handling characteristics as a crystalline solid.
Chemical Structures:
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Free Base: 2-Amino-5-fluoropyridine
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Hydrobromide Salt: 2-Amino-5-fluoropyridinium bromide
The table below summarizes the key physicochemical properties of the free base form.
| Property | Value | Source(s) |
| IUPAC Name | 5-fluoropyridin-2-amine | [6][7] |
| CAS Number | 21717-96-4 | [8][9] |
| Molecular Formula | C₅H₅FN₂ | [6][8] |
| Molecular Weight | 112.11 g/mol | [6][8][10] |
| Appearance | Pale cream to brown or yellow crystals/powder | [7][11] |
| Melting Point | 93 - 97 °C | [11] |
| SMILES | Nc1ccc(F)cn1 | [12][9] |
| InChI Key | YJTXQLYMECWULH-UHFFFAOYSA-N | [12] |
Synthesis and Manufacturing Pathway
A robust and scalable synthesis is paramount for any commercially viable building block. One established route to 2-Amino-5-fluoropyridine begins with the readily available starting material, 2-aminopyridine. This multi-step process involves a sequence of classical organic transformations.[1][5][13]
The causality behind this pathway is logical: it proceeds by first installing a nitro group, which is then used as a precursor to the desired amine functionality after the critical fluorine atom is introduced via the Schiemann reaction.
Example Protocol: Diazotization and Schiemann Reaction
This two-step sequence is the cornerstone of the synthesis, responsible for introducing the fluorine atom. The protocol's integrity is validated by the isolation and subsequent hydrolysis of the acetyl-protected intermediate.
Objective: To convert 2-Acetamido-5-aminopyridine into 2-Acetamido-5-fluoropyridine.
Methodology:
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Diazotization (Formation of Diazonium Salt):
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Suspend 2-Acetamido-5-aminopyridine in a solution of tetrafluoroboric acid (HBF₄). The choice of HBF₄ is critical as it provides both the acidic medium for diazotization and the fluoroborate counter-ion needed for the subsequent Schiemann reaction.
-
Cool the suspension to between -5 and 0°C in an ice-salt bath. This low temperature is essential to maintain the stability of the highly reactive diazonium salt intermediate and prevent premature decomposition or side reactions.
-
Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature. The reaction is monitored for the completion of diazotization. The resulting diazonium fluoroborate salt typically precipitates from the solution.
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Filter the precipitate and wash with cold ether to remove residual acid, then dry under vacuum.
-
-
Schiemann Reaction (Thermal Fluorination):
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Gently heat the isolated and dried diazonium fluoroborate salt to approximately 130-140°C.[5] At this temperature, the salt decomposes, releasing nitrogen gas (N₂) and forming the aryl fluoride via an aryl cation intermediate. This is the key C-F bond-forming step.
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The crude product, 2-Acetamido-5-fluoropyridine, is then purified, typically by recrystallization or chromatography.
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Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are critical. 2-Amino-5-fluoropyridine presents a distinct spectroscopic fingerprint.
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¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the three protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the amino and fluoro substituents. A broad singlet corresponding to the -NH₂ protons is also expected.
-
¹³C NMR: The spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF), which is a definitive indicator of fluorination.[14]
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. A single resonance is expected, with a chemical shift characteristic of an aryl fluoride.[14]
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key vibrations include N-H stretching from the primary amine (typically in the 3300-3500 cm⁻¹ region), C=C and C=N stretching from the aromatic ring (1400-1600 cm⁻¹), and a strong C-F stretching band (1200-1250 cm⁻¹).[14]
Applications in Drug Discovery and Development
2-Amino-5-fluoropyridine is a validated building block in the synthesis of several clinically relevant molecules. Its utility stems from its ability to be incorporated into larger structures via standard coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination).
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